2,6-Diaminopyridin-4-ol

Vue d'ensemble

Description

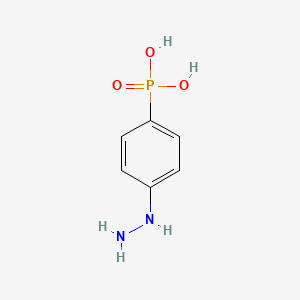

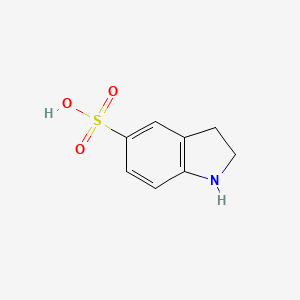

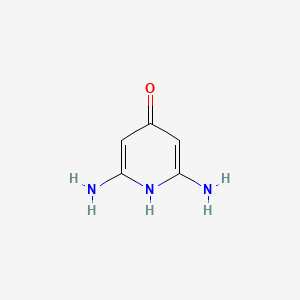

2,6-Diaminopyridin-4-ol is a chemical compound with the molecular formula C4H6N4O . It has a molecular weight of 126.117 and a density of 1.6±0.1 g/cm3 . It is also known by several other names such as 2,6-diamino- (3H)-pyrimidin-4-one and 2,6-diamino-4-hydroxypyrimidine .

Synthesis Analysis

The synthesis of this compound involves a two-stage polymerization process . The first stage is kinetically fast, while the second stage is a rate-determining phase-transfer stage . The use of an external circulation rotating packed bed (EC-RPB) can significantly reduce the polymerization time to 3 hours with a conversion rate of over 90% .Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 126.054161 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple stages . For instance, the synthesis of poly (2,6-diaminopyridine) involves a kinetically fast stage and a rate-determining phase-transfer stage . The polymerization process can be accelerated using an external circulation rotating packed bed (EC-RPB), reducing the polymerization time to 3 hours .Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 524.0±53.0 °C at 760 mmHg, and a flash point of 270.7±30.9 °C . The exact mass of the molecule is 126.054161 .Applications De Recherche Scientifique

Pharmaceutical Intermediates and Hair Dye Couplers

2,6-Diaminopyridine is extensively utilized in pharmaceuticals and as a hair dye coupler. Its soluble nature in protic solvents and the research on its N-methylation process, which is significant in organic chemistry for the preparation of secondary amines, demonstrate its importance in these industries (Nabati & Mahkam, 2014).

Recovery of Noble Metals

The application of 2,6-bis(4-methoxybenzoyl)-diaminopyridine in the recovery of noble metal ions from aqueous solutions using solvent extraction and polymer membrane separation processes highlights its role in material science. This compound has shown over 99% efficiency in extracting noble metals like gold, silver, palladium, and platinum, indicating its potential in industrial applications involving metal recovery (Bożejewicz et al., 2021).

Organic Chemistry and Crystallography

In organic chemistry, derivatives of 2,6-diaminopyridin-4-ol, like 2-amino-6-methylpyrimidin-4-yl and 2,6-diaminopyrimidin-4-yl compounds, have been synthesized and analyzed using X-ray diffraction, providing insights into their molecular structures and stability. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Khalid et al., 2021).

Molecular Interaction Studies

Research on the molecular interaction of 2,6-diaminopyridine with different carboxylic acids has provided valuable information on the compound’s binding capabilities. This study offers a deeper understanding of the non-covalent interactions between 2,6-diaminopyridine and carboxylic acid derivatives, which is essential in the field of molecular chemistry (Gao et al., 2015).

Corrosion Inhibition

The study of 2,6-diaminopyridine in combination with tartaric acid as a corrosion inhibitor for mild steel in acidic solutions underscores its potential in industrial applications related to metal preservation and protection (Qiang et al., 2016).

Polymer Science

2,6-Diaminopyridine has been used in the synthesis of novel thermally stable poly(amide imide amide)s. These polymers, characterized by high thermal stability and enhanced solubility, have potential applications in various industries where durable and stable materials are required (Mehdipour‐Ataei & Taremi, 2011).

Fluorescence Sensing

2,6-Diaminopyridine has been identified as a simple fluorescent sensor for certain compounds, such as theobromine. This discovery is significant for analytical chemistry, where sensitive and selective detection methods are essential (Mahapatra et al., 2009).

Biofield Treatment Studies

Studies investigating the influence of biofield treatment on the physical, thermal, and spectral properties of 2,6-Diaminopyridine have shown significant impacts, suggesting alternative ways to modify the characteristics of chemical compounds (Trivedi et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-diamino-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H5,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHRVHXMNYUJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601398 | |

| Record name | 2,6-Diaminopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99845-76-8 | |

| Record name | 2,6-Diaminopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.